N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide
Description
N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide is a synthetic acetamide derivative characterized by a 1,3-dioxolane ring substituted with a methyl group at the 2-position. The compound features a 4-chlorophenylmethyl group attached to the acetamide nitrogen and a hydroxyethyl chain at the alpha-carbon.
Properties
CAS No. |
135726-58-8 |
|---|---|
Molecular Formula |
C15H20ClNO4 |
Molecular Weight |
313.77 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-(2-methyl-1,3-dioxolan-2-yl)butanamide |
InChI |
InChI=1S/C15H20ClNO4/c1-15(20-8-9-21-15)13(6-7-18)14(19)17-10-11-2-4-12(16)5-3-11/h2-5,13,18H,6-10H2,1H3,(H,17,19) |
InChI Key |
MXWDNAYECKOVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C(CCO)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 2-hydroxyethylamine to form an intermediate. This intermediate is then reacted with 2-methyl-1,3-dioxolane-2-acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group and dioxolane ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
- Chlorophenyl vs. Methoxy groups, as seen in alachlor and the methoxy analog, may increase solubility but reduce pesticidal potency .
- Dioxolane Ring : The methyl-substituted 1,3-dioxolane ring in the target compound introduces rigidity and metabolic stability, contrasting with alachlor’s flexible methoxymethyl group, which is prone to oxidative degradation .
Hydrogen Bonding and Molecular Conformation
- The hydroxyethyl group in the target compound facilitates hydrogen bonding, akin to KN-93’s hydroxyethyl moiety, which is critical for kinase inhibition . In contrast, alachlor’s methoxymethyl group lacks hydrogen-bond donors, reducing polar interactions .
- The dichlorophenyl analog () exhibits conformational flexibility due to steric repulsion between substituents, leading to variable dihedral angles (44.5°–77.5°) between aromatic rings. This contrasts with the target compound’s dioxolane-enforced rigidity, which may limit conformational diversity .
Pharmacological vs. Agrochemical Profiles
- KN-93, a sulfonamide, demonstrates the significance of the 4-chlorophenyl group in kinase inhibition, though its sulfonamide backbone differs from the acetamide core of the target compound .
- Alachlor and pretilachlor () highlight the role of chloroacetamides in herbicidal activity, suggesting that the target compound’s dioxolane ring could modulate similar bioactivity with improved stability .
Biological Activity
The compound N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide is a synthetic derivative belonging to the class of dioxolanes, which are known for their diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 273.72 g/mol
The presence of the 4-chlorophenyl group and the 1,3-dioxolane moiety contributes to its biological activity.
Antibacterial Activity
Research indicates that compounds within the dioxolane family exhibit significant antibacterial properties. For instance, a study on various dioxolane derivatives showed that certain compounds had minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 625 to 1250 µg/mL. Notably, some derivatives demonstrated excellent activity against Staphylococcus epidermidis and Pseudomonas aeruginosa .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Dioxolane Derivative A | S. aureus | 625 |
| Dioxolane Derivative B | S. epidermidis | 500 |
| Dioxolane Derivative C | P. aeruginosa | 750 |
| This compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial effects, dioxolanes have shown antifungal activity. In a comprehensive study, several synthesized dioxolanes were tested against Candida albicans, with most compounds exhibiting significant antifungal activity . The specific activity of this compound in this context remains to be fully elucidated.
Anticancer Potential
Emerging research highlights the potential anticancer properties of dioxolane derivatives. In vitro studies have indicated that certain compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways . Although specific data on this compound is limited, its structural analogs have shown promise in targeting cancer cells effectively.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers synthesized a series of dioxolanes and evaluated their antibacterial efficacy. Among the tested compounds, one derivative exhibited a notable MIC against E. faecalis, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Case Study 2: Antifungal Screening
Another investigation focused on the antifungal properties of dioxolanes against various fungi. The results indicated that while most compounds showed activity against C. albicans, further studies are required to assess the specific efficacy of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
